molecular formula C14H11NO B1669924 DE(5-carboxamide)oxcarbazepine CAS No. 21737-58-6

DE(5-carboxamide)oxcarbazepine

Cat. No.: B1669924
CAS No.: 21737-58-6
M. Wt: 209.24 g/mol
InChI Key: VSZGCLXGCOECAY-UHFFFAOYSA-N
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Description

DE(5-carboxamide)oxcarbazepine is a compound with the molecular formula C14H11NO and an average mass of 209.243 Da . It is structurally related to carbamazepine, an antiepileptic drug .


Synthesis Analysis

Oxcarbazepine, a structurally similar compound, is rapidly reduced by cytosolic enzymes in the liver to its pharmacologically active metabolite, 10-monohydroxy derivative (MHD) . This step is mediated by cytosolic arylketone reductases . An improved process for the preparation of Oxcarbazepine involves reacting 10-methoxyiminostilbene with alkali metal cyanates in the presence of α-hydroxy acid .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a dibenzazepine nucleus bearing the 5-carboxamide substitute .


Chemical Reactions Analysis

The principal biotransformation product of oxcarbazepine in humans is the biologically active metabolite 10,11-dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide (10 monohydroxy derivative; MHD), to which oxcarbazepine is rapidly reduced by cytosolic enzymes . The reduction of the keto-group of oxcarbazepine is enantioselective, with a predominance of S-MHD (80%) to R-MHD (20%) based on the area under the concentration-time curve (AUC) values in human plasma .


Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 393.3±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 64.3±3.0 kJ/mol and a flash point of 167.9±25.3 °C .

Scientific Research Applications

Pharmacology and Therapeutic Potential

DE(5-carboxamide)oxcarbazepine, a derivative of carbamazepine, has been explored for its potential in treating epilepsy, trigeminal neuralgia, and affective disorders. It is rapidly metabolized to its active form, 10,11-dihydro-10-hydroxy-carbamazepine, without significantly inducing hepatic oxidative metabolism. Clinical studies have shown that this compound is as effective as carbamazepine in reducing seizure frequency in various forms of epilepsy and may offer improved cognition and alertness in some patients. Its potential in trigeminal neuralgia management and acute mania treatment in affective disorders has been highlighted, although its role as a prophylactic agent in these conditions remains to be established. The drug's tolerability appears to be an advantage over carbamazepine, yet its full safety profile requires further examination (Grant & Faulds, 1992).

Clinical Use in Partial Epilepsy

This compound has confirmed efficacy and safety as a first-line treatment for adults and children with simple partial, complex partial, and secondarily generalized seizures. Its metabolism to the active metabolite MHD (10-hydroxy-10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide) involves minimal hepatic cytochrome P450 enzymes, suggesting a lower potential for drug interactions. Rapid titration, minimal need for safety monitoring except for hyponatremia, and favorable tolerability compared to first-generation antiepileptic drugs position this compound as a valuable treatment alternative (Schmidt & Sachdeo, 2000).

Comparison with Other Antiepileptic Drugs

This compound stands out for having a similar clinical effect to carbamazepine but with fewer adverse effects, making it a drug of first choice in epilepsy treatment. Allergic toxicity studies suggest that it may be tolerated by patients who develop allergies towards carbamazepine, highlighting its role in providing safer epilepsy management options (Gram, 1994).

Therapeutic Drug Monitoring

Although therapeutic drug monitoring of this compound's primary metabolite MHD is not routinely warranted, it may be beneficial in certain scenarios, such as in elderly patients, during pregnancy, in cases of renal insufficiency, and to assess drug interactions or compliance. This approach aims to optimize seizure control by adjusting the drug dosage based on specific patient conditions, improving the overall management of epilepsy (Bring & Ensom, 2008).

Mechanism of Action

Target of Action

The primary target of the compound 5H-Dibenzo[b,f]azepin-10(11H)-one, also known as DE(5-carboxamide)oxcarbazepine or 10-Oxo-10,11-Dihydro-5H-dibenz[b,f]azepine, is the voltage-sensitive sodium channels in the brain . These channels play a crucial role in the propagation of action potentials in neurons, which are fundamental to the functioning of the nervous system.

Mode of Action

5H-Dibenzo[b,f]azepin-10(11H)-one interacts with its targets, the voltage-sensitive sodium channels, by blocking them . This blockade leads to the stabilization of hyper-excited neural membranes, suppression of repetitive neuronal firing, and diminishment of the propagation of synaptic impulses .

Biochemical Pathways

The affected biochemical pathway primarily involves the inhibition of sodium channel activity . By blocking these channels, 5H-Dibenzo[b,f]azepin-10(11H)-one prevents the excessive flow of sodium ions into the neurons, which can lead to hyperexcitability. This action helps to regulate the electrical activity in the brain and maintain neuronal stability.

Pharmacokinetics

5H-Dibenzo[b,f]azepin-10(11H)-one is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, which is responsible for the pharmacological effect of the drug . This step is mediated by cytosolic arylketone reductases . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability are crucial for its therapeutic effect.

Result of Action

The molecular and cellular effects of 5H-Dibenzo[b,f]azepin-10(11H)-one’s action result in the reduction of seizure frequency and the relaxation of the central muscular system . It also inhibits the fighting reaction of mice , indicating a potential calming effect on the central nervous system.

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

Properties

IUPAC Name

6,11-dihydrobenzo[b][1]benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-14-9-10-5-1-3-7-12(10)15-13-8-4-2-6-11(13)14/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZGCLXGCOECAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC3=CC=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176131
Record name DE(5-carboxamide)oxcarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21737-58-6
Record name De(5-carboxamide)oxcarbazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021737586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DE(5-carboxamide)oxcarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DE(5-CARBOXAMIDE)OXCARBAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K14BE2W19M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

22.3 g of 10-methoxy-5H-dibenz(b,f)azepine are heated under reflux with 100 ml of 2N hydrochloric acid for 2 hours. The gummy residue is extracted with chloroform (50÷50 ml), the combined extracts are washed with water and evaporated to dryness under vacuum. The residue is taken up into 200 ml of ethanol, treated with charcoal (2 g) for 1 h under reflux, filtered, evaporated to dryness under vacuum, finally taken up into 50÷50 ml of toluene, stripping thoroughly. The residue is kept for further working-up.
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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